molecular formula C9H11NO5 B12431520 Clavulanic Acid Methyl-d3 Ester

Clavulanic Acid Methyl-d3 Ester

Cat. No.: B12431520
M. Wt: 216.21 g/mol
InChI Key: HTABQNQMGKGBDT-QEYUTSQOSA-N
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Description

Clavulanic Acid Methyl-d3 Ester is a deuterium-labeled analogue of Clavulanic Acid Methyl Ester. It is a substituted clavulanic acid, which is a β-lactamase inhibitor. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clavulanic Acid Methyl-d3 Ester involves the incorporation of deuterium into the clavulanic acid structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of bioreactors and advanced purification techniques to ensure high yield and purity of the final product. The process also involves stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Clavulanic Acid Methyl-d3 Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Clavulanic Acid Methyl-d3 Ester has a wide range of scientific research applications, including:

Mechanism of Action

Clavulanic Acid Methyl-d3 Ester exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for the degradation of β-lactam antibiotics. By inhibiting these enzymes, this compound enhances the effectiveness of β-lactam antibiotics, allowing them to combat bacterial infections more effectively. The molecular targets include the active sites of β-lactamase enzymes, where the compound forms a stable complex, preventing the enzyme from degrading the antibiotic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clavulanic Acid Methyl-d3 Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it a valuable tool in scientific research, particularly in studies involving enzyme kinetics and metabolic pathways .

Properties

Molecular Formula

C9H11NO5

Molecular Weight

216.21 g/mol

IUPAC Name

trideuteriomethyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1/i1D3

InChI Key

HTABQNQMGKGBDT-QEYUTSQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2

Canonical SMILES

COC(=O)C1C(=CCO)OC2N1C(=O)C2

Origin of Product

United States

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